N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-20(2,3)16-11-9-14(10-12-16)17-13-24-19(21-17)22-18(23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRHZBDLVBXHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide typically involves the reaction of 4-tert-butylphenyl isothiocyanate with 2-aminobenzamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the thiazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . In cancer cells, it interferes with cell proliferation and induces apoptosis through the modulation of signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Thiazole-Benzamide Derivatives
- 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (Similarity score: 0.500): This analog replaces the tert-butyl group with a methyl substituent and introduces a triazole-sulfanyl side chain. The triazole moiety may enhance hydrogen-bonding interactions .
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (Activity: 129.23% in growth assays): Substitution of tert-butyl with methylphenyl and addition of a phenoxy group on the benzamide increases polarity. The higher activity (p < 0.05) suggests that electron-rich aromatic systems improve efficacy in plant growth modulation, though direct comparisons to tert-butyl derivatives require further study .
Heterocyclic Modifications
- 4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (72): Replacing the thiazole with a pyrazole ring alters electronic properties. This compound’s synthesis via HBTU-mediated coupling highlights scalability differences compared to thiazole-based routes .
- 4-[(5-amino-1,3,4-thiadiazol-2-ylthio)methyl]-N-(4-tert-butylphenyl)benzamide (30): Substituting thiazole with thiadiazole introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. Thiadiazoles are more rigid, which may restrict conformational flexibility during target binding .
Pharmacological and Binding Comparisons
F5254-0161 (Glide score: −6.41 for CIITA-I modulation):
This analog incorporates a trifluoromethylphenyl-piperazine group, enhancing hydrophobic and electrostatic interactions. The glide score suggests superior binding stability compared to simpler tert-butyl derivatives, though metabolic stability may be compromised due to the larger substituents .- NTB451 (CID: 1444008; necroptosis inhibition): Features a triazole-sulfanyl group and ethyl substitution.
Key Data Table
Biological Activity
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a benzamide moiety, and a tert-butylphenyl substituent. This unique combination of functional groups contributes to its reactivity and biological activity. The thiazole ring is particularly noted for its role in various biological interactions.
1. Antimicrobial Activity
Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against a range of bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Control |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | Ciprofloxacin (2 μg/mL) |
| Escherichia coli | 25 μg/mL | Isoniazid (0.25 μg/mL) |
The compound exhibited potent activity against Staphylococcus aureus, making it a potential candidate for antibiotic development.
2. Anticancer Properties
This compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have indicated that thiazole derivatives can inhibit focal adhesion kinase (FAK), which is implicated in cancer progression.
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | |
| HeLa (Cervical Cancer) | 20 |
The mechanism of action involves the compound's interaction with specific molecular targets within cancer pathways, potentially leading to selective targeting of cancer cells while minimizing effects on normal cells .
The biological activity of this compound is primarily attributed to its ability to inhibit the biosynthesis of bacterial lipids and interfere with cellular pathways involved in cancer cell proliferation. Molecular docking studies suggest that it may bind effectively to enzymes or receptors critical for these processes .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 12.5 μg/mL for S. aureus, indicating its potential utility in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on MCF-7 and HeLa cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values obtained suggest that this compound could serve as a lead structure for the development of new anticancer agents targeting specific pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
